molecular formula C17H19N2O4- B557167 Boc-D-Tpi-OH CAS No. 123910-26-9

Boc-D-Tpi-OH

Cat. No.: B557167
CAS No.: 123910-26-9
M. Wt: 315.34 g/mol
InChI Key: FHEPEWKHTOVVAT-CQSZACIVSA-M
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Description

Boc-D-Tpi-OH is a chiral amino acid derivative featuring a tetrahydroisoquinoline (Tpi) backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a carboxylic acid functional group. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . This compound is part of a broader family of Tpi derivatives, including H-Tpi-OH, Boc-Tpi-OH, and Fmoc-Tpi-OH, which are critical intermediates in peptide synthesis and medicinal chemistry. The "D" designation indicates the D-configuration of the chiral center, which may influence its biological activity and resistance to enzymatic degradation compared to its L-isomer counterpart.

Properties

CAS No.

123910-26-9

Molecular Formula

C17H19N2O4-

Molecular Weight

315.34 g/mol

IUPAC Name

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/p-1/t14-/m1/s1

InChI Key

FHEPEWKHTOVVAT-CQSZACIVSA-M

SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)[O-])C3=CC=CC=C3N2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)[O-])C3=CC=CC=C3N2

solubility

47.5 [ug/mL]

Synonyms

123910-26-9; Boc-D-Tpi-OH; Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylicacid; ST080689; (R)-1,3,4,9-Tetrahydro-b-carboline-2,3-dicarboxylicacid2-tert-butylester; (R)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; AC1LOR01; (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; MLS001359874; N-BOC-D-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylicacid; SCHEMBL8243497; CHEMBL1903088; 03756_FLUKA; 03757_FLUKA; FHEPEWKHTOVVAT-CQSZACIVSA-N; MolPort-001-758-470; HMS3056L12; ZINC1081343; CB-773; AKOS024285062; SC-11205; SMR001224403; AB0047389; FT-0653172; A-2186

Origin of Product

United States

Preparation Methods

Direct Boc Protection of D-Tpi-OH

The most straightforward method involves reacting D-Tpi-OH with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a base. This approach mirrors protocols for Boc-D-Trp-OH:

Procedure :

  • Dissolve D-Tpi-OH (1 equiv.) in a polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran).

  • Add (Boc)₂O (1.1–1.5 equiv.) and triethylamine (2–3 equiv.) to deprotonate the amino group.

  • Stir the mixture at 0–25°C for 12–24 hours.

  • Quench the reaction with aqueous HCl, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate).

Optimization Notes :

  • Solvent Choice : Acetonitrile enhances reaction homogeneity compared to dioxane.

  • Base Selection : Triethylamine outperforms sodium bicarbonate in minimizing racemization.

  • Yield : Reported yields for analogous Boc-D-amino acids range from 80% to 90%.

Alternative Activation Strategies

For sterically hindered substrates, mixed carbonic anhydride or active ester methods improve coupling efficiency. For example, a protocol adapted from disulfide surrogate peptide synthesis employs:

  • Pre-activation of D-Tpi-OH with Boc₂O and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

  • Coupling with a resin-bound peptide using diisopropylcarbodiimide (DIC).

This method achieves >85% conversion in Boc protection steps, as evidenced by thin-layer chromatography (TLC) monitoring.

Solid-Phase Synthesis Integration

This compound is integral to Boc-SPPS, particularly in combinatorial libraries. The "tea-bag" method involves:

  • Loading D-Tpi-OH onto a hydroxymethyl resin via ester linkage.

  • Boc protection using (Boc)₂O and DIC/HOBt activation.

  • Sequential deprotection (trifluoroacetic acid, TFA) and coupling cycles.

Key Advantages :

  • High reproducibility (90–95% coupling efficiency per cycle).

  • Scalability for parallel synthesis.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): Characteristic Boc tert-butyl singlet at δ 1.46 ppm; indole protons resonate at δ 7.2–7.8 ppm.

  • Mass Spectrometry : [M+Na]⁺ expected at m/z 327.3 (calculated for C₁₆H₂₀N₂O₄Na).

Chromatographic Purity

  • HPLC : Retention time ~15 min (C18 column, 5–90% acetonitrile gradient).

  • TLC : Rf = 0.4 in petroleum ether/ethyl acetate (10:1).

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability
Solution-Phase (Boc₂O)85–90%>95%Moderate
Solid-Phase (Tea-Bag)90–95%>98%High
Active Ester (HOBt/DIC)80–85%90–95%Low

Trade-offs : Solution-phase methods offer simplicity but require extensive purification, while solid-phase approaches minimize intermediates at the cost of specialized equipment.

Challenges and Mitigation Strategies

  • Racemization Risk : D-Tpi-OH’s chiral center is prone to epimerization under basic conditions. Mitigation includes:

    • Using low temperatures (0–5°C) during Boc activation.

    • Short reaction times (<24 hours).

  • Purification Difficulties : Polar byproducts (e.g., tert-butanol) complicate isolation. Silica gel chromatography with stepwise gradients (5–20% ethyl acetate) resolves this.

Industrial and Research Applications

This compound is pivotal in synthesizing peptidomimetics targeting neurological receptors. Recent studies highlight its role in:

  • Anticancer Peptides : As a hydrophobic residue enhancing membrane permeability.

  • GPCR Ligands : Modulating serotonin receptor selectivity .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Tpi-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid, or other strong acids.

    Substitution: Nucleophiles such as amines or alcohols.

    Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, or other coupling reagents.

Major Products

The major products formed from these reactions include deprotected tryptophan, substituted derivatives, and peptide chains.

Scientific Research Applications

Boc-D-Tpi-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-D-Tpi-OH primarily involves its role as a protecting group. The tert-butyloxycarbonyl group protects the amino group of tryptophan during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group. This selective protection and deprotection strategy is crucial in multi-step organic synthesis and peptide assembly .

Comparison with Similar Compounds

The following analysis compares Boc-D-Tpi-OH with structurally and functionally related compounds, emphasizing molecular properties, applications, and distinctions.

Tpi-OH Derivatives (Same Backbone, Different Protecting Groups)

Compounds sharing the Tpi backbone but differing in protecting groups include:

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Key Applications
This compound (T8004) C₁₂H₁₄N₂O₂ 218.25 Boc Peptide synthesis, chiral probes
H-Tpi-OH (T8001) C₁₂H₁₄N₂O₂ 218.25 None (free amine) Base structure for modifications
Fmoc-Tpi-OH (T8005) C₁₂H₁₄N₂O₂ 218.25 Fmoc Solid-phase peptide synthesis

Key Differences :

  • Protecting Group Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, whereas the Fmoc group is base-sensitive . This makes this compound preferable for orthogonal protection strategies in multi-step syntheses.
  • Stereochemistry : this compound’s D-configuration may enhance metabolic stability in vivo compared to its L-isomer (Boc-Tpi-OH, T8003), which is critical for designing protease-resistant peptides .
Structurally Analogous Amino Acid Derivatives

Other amino acid derivatives with similar protective groups or backbones include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Boc-D-Thr-OH C₉H₁₇NO₅ 219.2 55674-67-4 Threonine derivative, Boc-protected
Fmoc-Tqa-OH (T8106) C₂₆H₂₃NO₄ 413.47 270062-99-2 Tetrahydroquinoline analog, bulkier side chain

Key Differences :

  • Backbone Complexity: this compound’s tetrahydroisoquinoline core provides rigidity and aromaticity, which can enhance binding to hydrophobic pockets in target proteins. In contrast, Boc-D-Thr-OH (a proteinogenic amino acid derivative) is more flexible and water-soluble due to its hydroxyl group .
  • Molecular Weight : this compound (218.25 g/mol) is significantly smaller than Fmoc-Tqa-OH (413.47 g/mol), which may affect permeability in drug delivery applications .

Biological Activity

Boc-D-Tpi-OH, chemically known as Boc-D-1,2,3,4-tetrahydronorharman-3-carboxylic acid, is a compound with significant potential in pharmacology due to its structural features and biological properties. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and research findings.

  • Molecular Formula : C₁₇H₂₀N₂O₄
  • Molecular Weight : 316.36 g/mol
  • Structural Characteristics : The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in chemical reactions. This property makes it a valuable building block for drug synthesis and modifications.

This compound has been identified as a potential inhibitor of monoamine oxidase (MAO) . MAO is an enzyme that degrades neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound may help elevate the levels of these neurotransmitters in the brain, offering therapeutic avenues for conditions like depression and Parkinson's disease .

Case Studies and Experimental Data

  • Inhibition of MAO Activity : Preliminary studies suggest that this compound could inhibit MAO activity effectively. However, detailed kinetic studies are required to quantify this effect and establish its therapeutic index.
  • Synthesis and Analog Development : this compound serves as a precursor for synthesizing various analogs with diverse pharmacological profiles. Researchers have successfully modified the compound to explore its efficacy against different biological targets .
  • Potential Applications in Neurology : Given its potential to modulate neurotransmitter levels, this compound is being investigated for applications in treating neurological disorders. Its ability to cross the blood-brain barrier remains a critical factor for its development as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeEvidence LevelPotential Applications
MAO InhibitionPreliminaryDepression, Parkinson's disease
NeuroprotectionHypotheticalNeurodegenerative disorders
Antioxidant ActivitySuggestedGeneral health improvement

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound:

  • In Vivo Studies : Animal models will be crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
  • Clinical Trials : If preclinical results are promising, clinical trials will be needed to assess safety and efficacy in humans.
  • Structural Modifications : Investigating various analogs could lead to more potent derivatives with improved selectivity for specific targets.

Q & A

Q. How to interpret conflicting results in this compound’s cytotoxicity across studies?

  • Methodological Answer : Perform a sensitivity analysis to evaluate assay robustness. Check for batch-to-batch variability in compound synthesis. Use standardized cell viability assays (MTT vs. ATP luminescence). Publish negative results to reduce publication bias .

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